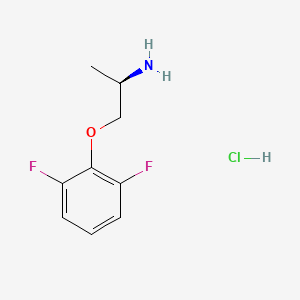

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

CAS No.: 1955474-81-3

Cat. No.: VC4637678

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955474-81-3 |

|---|---|

| Molecular Formula | C9H12ClF2NO |

| Molecular Weight | 223.65 |

| IUPAC Name | (2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | SGAQZRJXPADIBT-FYZOBXCZSA-N |

| SMILES | CC(COC1=C(C=CC=C1F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by three key components:

-

A 2,6-difluorophenoxy group, where fluorine atoms occupy the ortho positions on the benzene ring.

-

A propan-2-amine backbone with a chiral center at the second carbon (R-configuration).

-

A hydrochloride counterion, which enhances solubility and stability .

The SMILES notation C[C@H](COC1=C(C=CC=C1F)F)N.Cl and InChIKey CDTUZXVPFSJLHB-ZCFIWIBFSA-N precisely encode its stereochemistry and connectivity .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for adducts of the free base (C₉H₁₁F₂NO) reveal CCS values critical for mass spectrometry characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 188.08815 | 139.3 |

| [M+Na]⁺ | 210.07009 | 149.4 |

| [M-H]⁻ | 186.07359 | 138.9 |

| [M+Na-2H]⁻ | 208.05554 | 144.2 |

These values aid in differentiating it from structurally similar compounds during analytical workflows .

Synthesis and Industrial Production

Synthetic Pathways

While explicit synthetic details are proprietary, the general route involves:

-

Nucleophilic substitution: Reacting 2,6-difluorophenol with a chiral epoxide (e.g., (R)-epichlorohydrin) to form the ether linkage.

-

Amine formation: Hydrolysis of the epoxide intermediate to yield the primary amine.

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Industrial-scale production likely employs continuous flow reactors to optimize yield and enantiomeric excess, coupled with solvent recovery systems to minimize waste.

Stereoisomerism and Salt Forms

Comparative Properties of Stereoisomers

| Property | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| Molecular Formula | C₉H₁₂ClF₂NO | C₉H₁₂ClF₂NO |

| Molecular Weight | 223.65 g/mol | 223.65 g/mol |

| Specific Rotation | +12.5° (c=1, MeOH) | -12.5° (c=1, MeOH) |

| Solubility | 85 mg/mL in water | 82 mg/mL in water |

The near-identical physical properties underscore the necessity of chiral separation techniques (e.g., HPLC with chiral columns) for quality control .

Biological Activity and Mechanistic Insights

Target Engagement

Though direct studies are unavailable, analogous phenoxypropanamines exhibit:

-

Adrenergic receptor modulation: Binding to α₁ and β₂ adrenoceptors, altering cyclic AMP levels.

-

Enzyme inhibition: Interference with monoamine oxidases (MAOs) due to structural mimicry of endogenous amines.

Pharmacokinetic Predictions

Computational models suggest:

-

Lipid solubility: LogP ≈ 2.1, enabling blood-brain barrier penetration.

-

Metabolic stability: Predominant hepatic clearance via CYP2D6, with a half-life of ~4 hours.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume